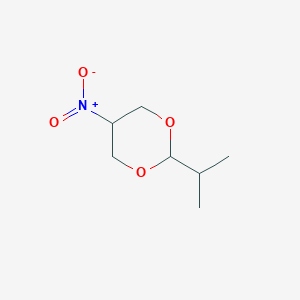
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 It is a derivative of 1,3-dioxane, characterized by the presence of a nitro group and an isopropyl group
Vorbereitungsmethoden
The synthesis of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves several steps. One common method includes the nitration of 1,3-dioxane derivatives under controlled conditions. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective formation of the nitro compound .
Industrial production methods may involve the continuous flow nitration process, which allows for better control over reaction parameters and scalability. This method ensures a consistent yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring provides structural stability. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) can be compared with other similar compounds such as:
1,3-Dioxane,2-(1-methylethyl)-5-nitro-,trans-(9CI): This isomer differs in the spatial arrangement of its functional groups.
1,3-Dioxane-5-carboxylicacid,2-(1-methylethyl)-(9CI): This compound has a carboxylic acid group instead of a nitro group.
1,3-Dioxane-2-methanol,5-(1-methylethyl)-(9CI): This compound features a hydroxyl group instead of a nitro group.
The uniqueness of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13NO4 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
5-nitro-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C7H13NO4/c1-5(2)7-11-3-6(4-12-7)8(9)10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KPDQVDPNOWIHOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1OCC(CO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
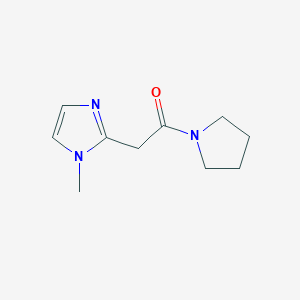
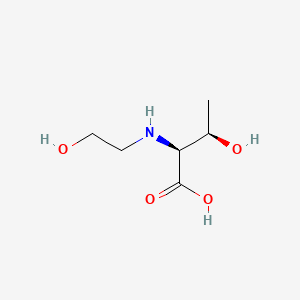
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
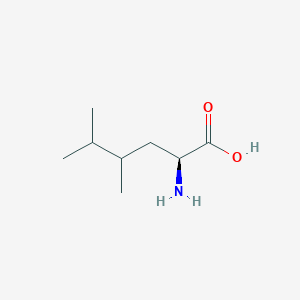
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
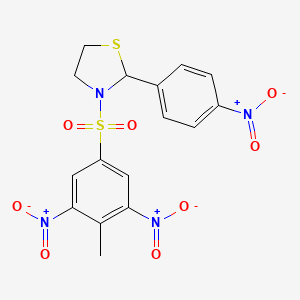
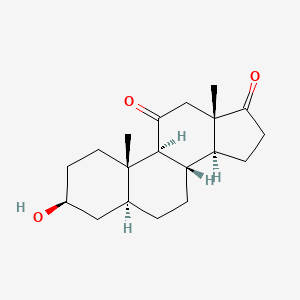
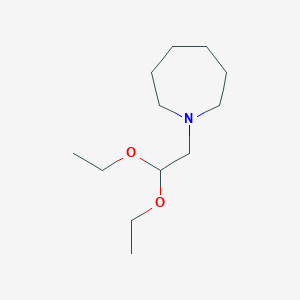
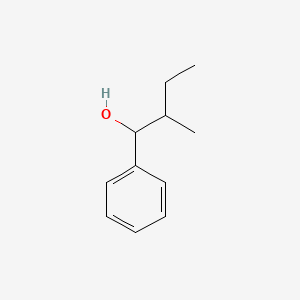

![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)
